

Quantum Chemical Calculations on Thiazyl Trifluoride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Thiazyl trifluoride*

CAS No.: *15930-75-3*

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Introduction

Thiazyl trifluoride (NSF_3) is a stable, colorless gas with a tetrahedral geometry around the central sulfur atom. It is a key precursor in the synthesis of various sulfur-nitrogen-fluorine compounds.[1] The nature of the sulfur-nitrogen bond in NSF_3 , often described as a triple bond, and its overall molecular properties have been a subject of significant interest in the scientific community. Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic structure, geometry, vibrational frequencies, and bonding characteristics of this intriguing molecule. This guide provides a comprehensive overview of computational studies on **thiazyl trifluoride**, presenting key data, outlining theoretical methodologies, and offering a logical workflow for such calculations.

Molecular Geometry

The molecular structure of **thiazyl trifluoride** has been determined experimentally through microwave spectroscopy and X-ray crystallography, providing a benchmark for computational

methods. Quantum chemical calculations at various levels of theory have been employed to predict its equilibrium geometry.

Experimental Structural Data

Gas-phase microwave spectroscopy has provided precise measurements of the bond lengths and angles of NSF₃. In the solid state, X-ray crystallography has also elucidated its molecular structure. A 2008 study reported that the geometrical parameters of NSF₃ in the crystal structure are, within error, the same as in the gas phase.^[2]

Table 1: Experimental and Selected Calculated Geometrical Parameters of **Thiazyl Trifluoride** (NSF₃)

Parameter	Experimental (Microwave Spectroscopy)	Calculated (ω B97XD/Def2-TZVP)
S≡N Bond Length (Å)	Data not available in abstract	1.406
S-F Bond Length (Å)	Data not available in abstract	Not reported
N-S-F Bond Angle (°)	Data not available in abstract	122.5
F-S-F Bond Angle (°)	Data not available in abstract	93.9

Note: The full text of the 1962 microwave spectroscopy study by Kirchhoff and Wilson was not available to extract the precise experimental bond lengths and angles. The calculated values are from a blog post by Henry Rzepa discussing the molecule's VSEPR theory.

Computational Structural Analysis

A variety of computational methods have been utilized to model the geometry of **thiazyl trifluoride**. Density Functional Theory (DFT) functionals, such as B3LYP, and ab initio methods have been applied. One study noted the use of the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization.^[3] A more advanced calculation using the ω B97XD functional with the Def2-TZVP basis set yielded specific values for bond lengths and angles, highlighting the distorted tetrahedral geometry.

Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations are instrumental in predicting these frequencies and aiding in the assignment of experimental spectra.

Computational Vibrational Analysis

The vibrational frequencies of NSF₃ can be computed using the same levels of theory as for geometry optimization. Following a successful geometry optimization to a stationary point on the potential energy surface, a frequency calculation can be performed. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.

One computational study on the thermal stability of **thiazyl trifluoride** performed a normal vibration mode analysis using the B3LYP/6-31G(d,p) level of theory with the Gaussian 09 software package.[3] However, the specific calculated frequencies were not reported in the available literature.

A comprehensive table of experimental and calculated vibrational frequencies from various methods will be added here as more specific data becomes available through further literature review.

Experimental and Computational Protocols

Experimental Methodologies

- **Microwave Spectroscopy:** This technique measures the rotational transitions of molecules in the gas phase. From the rotational constants obtained, highly precise molecular geometries (bond lengths and angles) can be derived.
- **X-ray Crystallography:** This method determines the arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays scattered by the electrons of the atoms. It provides the solid-state structure of the molecule.

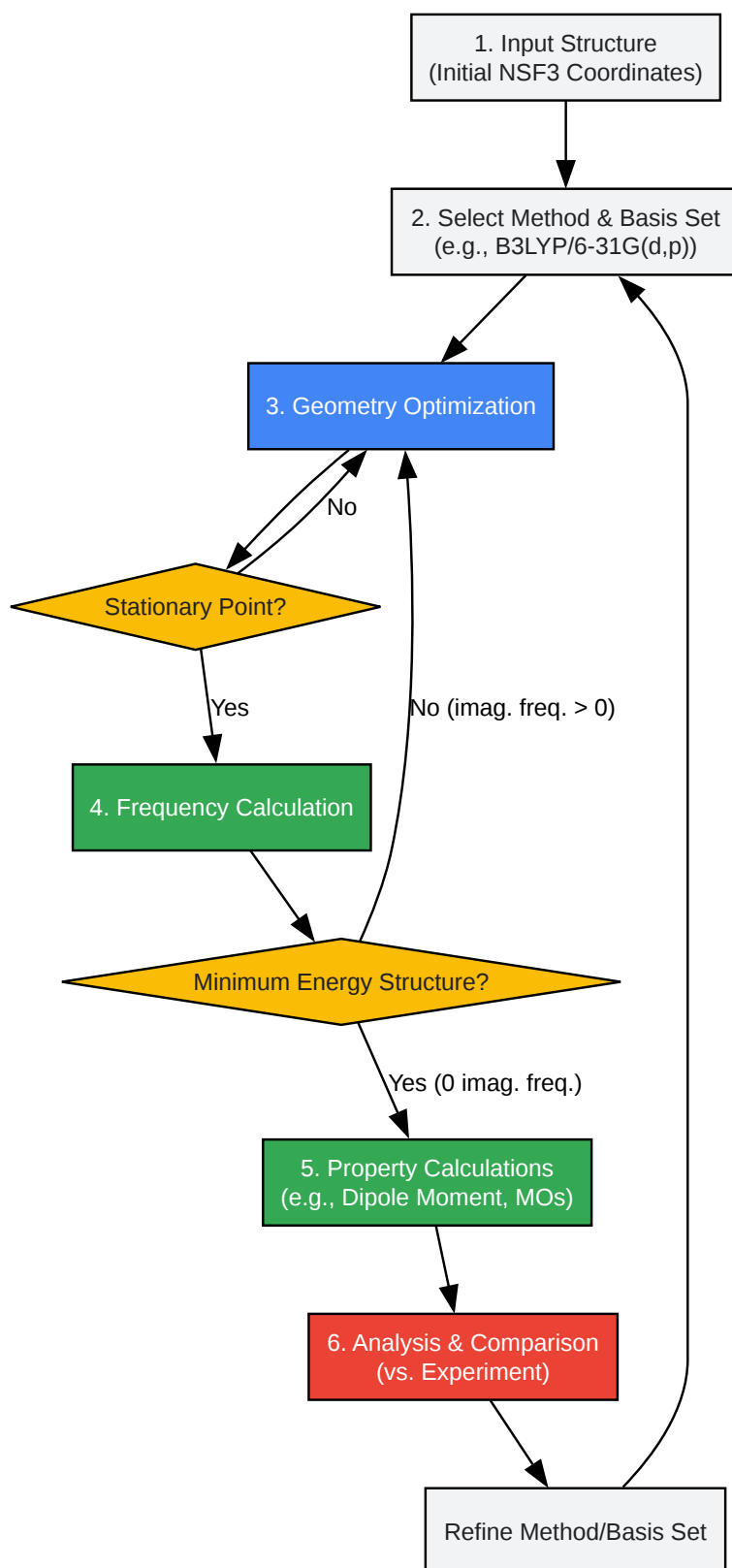
Computational Methodologies

A typical quantum chemical workflow for studying **thiazyl trifluoride** involves the following steps:

- **Input Preparation:** The atomic coordinates of NSF₃ are specified in a suitable format for the quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
- **Method Selection:** A theoretical method (e.g., Hartree-Fock, DFT with a specific functional like B3LYP or ω B97XD) and a basis set (e.g., Pople-style like 6-31G(d,p) or Dunning's correlation-consistent sets like cc-pVTZ) are chosen.
- **Geometry Optimization:** An energy minimization calculation is performed to find the equilibrium geometry of the molecule. This is a crucial step to ensure that subsequent calculations are performed at a stationary point on the potential energy surface.
- **Frequency Calculation:** Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.
- **Property Calculations:** Once the optimized geometry is obtained, other molecular properties such as dipole moment, molecular orbital energies, and charge distribution can be calculated.
- **Analysis of Results:** The calculated geometrical parameters and vibrational frequencies are then compared with experimental data and results from other theoretical methods.

Visualization of Computational Workflow

The logical flow of a quantum chemical calculation on **thiazyl trifluoride** can be visualized as follows:



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Caption: Logical workflow for quantum chemical calculations on **thiazyl trifluoride**.

Conclusion

Quantum chemical calculations are a powerful and indispensable tool for investigating the molecular properties of **thiazyl trifluoride**. They provide detailed insights into its geometry and vibrational spectra that complement and, in some cases, predict experimental findings. While this guide summarizes the available information, a more extensive comparative study employing a wider range of modern computational methods would be highly beneficial for a deeper understanding of the electronic structure and bonding in this important sulfur-nitrogen-fluorine compound. As computational resources continue to advance, so too will the accuracy and predictive power of theoretical studies on **thiazyl trifluoride** and related molecules, aiding researchers in the fields of materials science and drug development.

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